
N-Benzoyl-2,5-dimethoxy-D-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzoyl-2,5-dimethoxy-D-phenylalanine is a chemical compound with the molecular formula C16H15NO3 and a molecular weight of 269.2952 g/mol . It is a derivative of D-phenylalanine, where the amino group is substituted with a benzoyl group and the phenyl ring is substituted with two methoxy groups at positions 2 and 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2,5-dimethoxy-D-phenylalanine typically involves the benzoylation of 2,5-dimethoxy-D-phenylalanine. The reaction is carried out by reacting 2,5-dimethoxy-D-phenylalanine with benzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually performed in an organic solvent like dichloromethane or chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same benzoylation reaction, but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzoyl-2,5-dimethoxy-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted phenylalanine derivatives.
Aplicaciones Científicas De Investigación
N-Benzoyl-2,5-dimethoxy-D-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of metabolic disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Benzoyl-2,5-dimethoxy-D-phenylalanine involves its interaction with specific molecular targets and pathways. It is known to act as an insulin secretagogue, promoting the secretion of insulin from pancreatic cells . This effect is mediated through its interaction with receptors and signaling pathways involved in insulin release .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzoyl-D-phenylalanine: Similar structure but lacks the methoxy groups.
2,5-Dimethoxy-D-phenylalanine: Similar structure but lacks the benzoyl group.
Uniqueness
N-Benzoyl-2,5-dimethoxy-D-phenylalanine is unique due to the presence of both benzoyl and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for various applications compared to its analogs .
Propiedades
Número CAS |
60569-23-5 |
|---|---|
Fórmula molecular |
C18H19NO5 |
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
(2R)-2-benzamido-3-(2,5-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H19NO5/c1-23-14-8-9-16(24-2)13(10-14)11-15(18(21)22)19-17(20)12-6-4-3-5-7-12/h3-10,15H,11H2,1-2H3,(H,19,20)(H,21,22)/t15-/m1/s1 |
Clave InChI |
CRHWBJTXLSWMRX-OAHLLOKOSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)OC)C[C@H](C(=O)O)NC(=O)C2=CC=CC=C2 |
SMILES canónico |
COC1=CC(=C(C=C1)OC)CC(C(=O)O)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


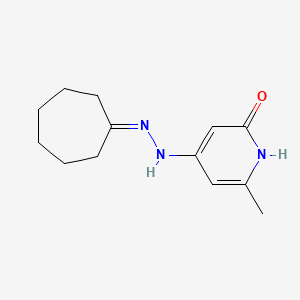
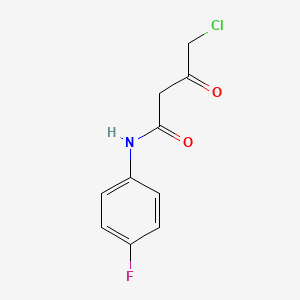
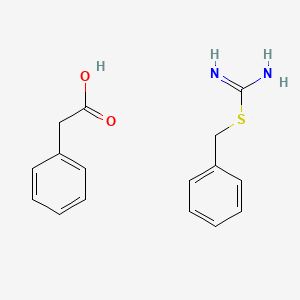
![1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one](/img/structure/B14594925.png)
![2-[(Dibutylamino)methyl]phenol](/img/structure/B14594931.png)
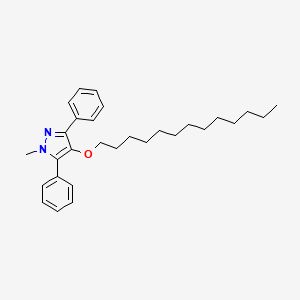


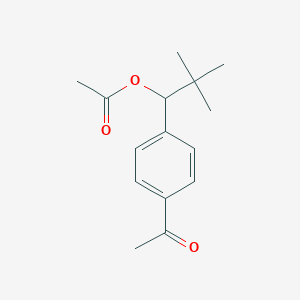
![Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester](/img/structure/B14594973.png)

![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)
![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)

